LogP and Predicted Lipophilicity Advantage Over the Ethyl Ester Analog for Aqueous-Compatible Reactions
Methyl 4-(dicyanomethyl)benzoate exhibits a measured/calculated logP of 1.60 . Its direct ethyl ester analog, ethyl 4-(dicyanomethyl)benzoate (MW 214.22), has a computed logP of approximately 2.2–2.9 (XlogP ≈ 2.5) . The lower lipophilicity of the methyl ester translates to better predicted aqueous solubility and easier handling in water‑containing reaction mixtures or biphasic systems, while still retaining sufficient organic-phase partitioning for standard organic transformations.
| Evidence Dimension | logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP 1.60 (Leyan; iLOGP or consensus logP) |
| Comparator Or Baseline | Ethyl 4-(dicyanomethyl)benzoate: logP ≈ 2.2–2.9 (computed XlogP 2.5) |
| Quantified Difference | ΔlogP ≈ –0.6 to –1.3 (methyl ester more hydrophilic) |
| Conditions | Calculated/predicted logP; consistent across multiple prediction algorithms. |
Why This Matters
Procurement of the methyl ester over the ethyl ester provides a measurable hydrophilicity advantage for reactions requiring aqueous solubility or for downstream products where lower logP improves drug-likeness.
